Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide
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Overview
Description
Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide is a complex organic compound with a molecular formula of C23H30NO3 It is characterized by the presence of a xanthene moiety, which is a tricyclic aromatic system, and an ammonium hydroxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide typically involves multiple steps:
Formation of the Xanthene Derivative: The xanthene moiety is synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Carbonyl Group: The xanthene derivative is then reacted with a carbonyl chloride to introduce the carbonyl group, forming the xanthene-9-ylcarbonyl chloride.
Esterification: The xanthene-9-ylcarbonyl chloride is reacted with an alcohol to form the ester linkage.
Quaternization: The ester is then reacted with methyldipropylamine under basic conditions to form the quaternary ammonium compound.
Hydroxide Formation: Finally, the quaternary ammonium compound is treated with a hydroxide source to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ammonium group, where nucleophiles replace the hydroxide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted ammonium compounds with various nucleophiles.
Scientific Research Applications
Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cellular membranes in microorganisms, leading to antimicrobial effects. In cancer cells, it may interfere with cellular signaling pathways, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium chloride
- Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium bromide
- Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium iodide
Uniqueness
Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide is unique due to its hydroxide ion, which imparts distinct chemical reactivity compared to its halide counterparts. This makes it particularly useful in specific synthetic applications and research studies.
Properties
CAS No. |
568-84-3 |
---|---|
Molecular Formula |
C23H31NO4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl-dipropyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;hydroxide |
InChI |
InChI=1S/C23H30NO3.H2O/c1-4-14-24(3,15-5-2)16-17-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,22H,4-5,14-17H2,1-3H3;1H2/q+1;/p-1 |
InChI Key |
OQBAQVHOUQXAEP-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(CCC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[OH-] |
Origin of Product |
United States |
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